molecular formula C28H22N6O4 B10866373 16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Cat. No.: B10866373
M. Wt: 506.5 g/mol
InChI Key: ANXOHPUNPZVDSR-UHFFFAOYSA-N
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Description

The compound 16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene is a complex organic molecule characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. Key steps may include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step often involves nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable electrophile.

    Assembly of the tetracyclic core: This complex step may involve cycloaddition reactions, such as Diels-Alder reactions, followed by ring-closing metathesis or other cyclization techniques.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like chromatography and crystallization to isolate the desired product.

    Scalability: Adapting laboratory-scale reactions to industrial-scale processes, ensuring cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy groups can be oxidized under appropriate conditions, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the furan ring or other unsaturated bonds, potentially yielding saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenoxy groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield furan-2-carboxylic acid or methoxybenzoic acid derivatives.

    Reduction: Can produce tetrahydrofuran derivatives.

    Substitution: Can result in various substituted phenyl or methoxyphenoxy compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of novel polymers or as a component in electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Signal transduction: Modulating signaling pathways by binding to receptors or enzymes.

    Gene expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 16-(furan-2-yl)-4-[(2-hydroxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene
  • 16-(furan-2-yl)-4-[(2-chlorophenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

Uniqueness

The unique combination of functional groups in 16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene provides distinct chemical reactivity and potential for diverse applications. Its tetracyclic structure also offers unique spatial configuration, which can be advantageous in specific scientific and industrial contexts.

Properties

Molecular Formula

C28H22N6O4

Molecular Weight

506.5 g/mol

IUPAC Name

16-(furan-2-yl)-4-[(2-methoxyphenoxy)methyl]-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene

InChI

InChI=1S/C28H22N6O4/c1-17-23-24(21-13-8-14-36-21)25-26-30-22(15-37-20-12-7-6-11-19(20)35-2)32-33(26)16-29-27(25)38-28(23)34(31-17)18-9-4-3-5-10-18/h3-14,16,24H,15H2,1-2H3

InChI Key

ANXOHPUNPZVDSR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)COC5=CC=CC=C5OC)C6=CC=CO6)C7=CC=CC=C7

Origin of Product

United States

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